6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which are commonly used in organic synthesis to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the protective groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Protective Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using standard protection techniques, such as the reaction with benzyl chloroformate and tert-butyl chloroformate, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the spirocyclic core.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of protective groups, yielding the free amine.
Scientific Research Applications
6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The protective groups can be selectively removed under specific conditions, allowing for controlled release of the active compound.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which provide versatility in synthetic applications. The spirocyclic structure also imparts unique chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-16-13-20(16)9-11-22(12-10-20)18(24)25-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBESNSYKELHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.